molecular formula C20H22N2O2 B1210385 Metoxepin CAS No. 22013-23-6

Metoxepin

Cat. No. B1210385
CAS RN: 22013-23-6
M. Wt: 322.4 g/mol
InChI Key: GXGQMMZHTFRNBT-UHFFFAOYSA-N
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Description

Metoxepin is a chemical compound that belongs to the class of tricyclic antidepressants. It is a psychoactive drug that is used in scientific research to study the mechanisms of depression and other mental disorders. Metoxepin is synthesized through a complex chemical process, and its mechanism of action is not fully understood. However, it is believed to act on various neurotransmitters in the brain to produce its therapeutic effects.

Scientific Research Applications

Neuroplasticity and Visual Functions

Metoxepin's relevance in scientific research extends to the field of neuroplasticity and vision. A study by Vetencourt et al. (2008) demonstrated that fluoxetine, a medication closely related to metoxepin, can restore neuronal plasticity in the adult visual system. Chronic administration of fluoxetine reinstated ocular dominance plasticity in adulthood and promoted the recovery of visual functions in amblyopic animals. This was accompanied by reduced intracortical inhibition and increased expression of brain-derived neurotrophic factor in the visual cortex (Vetencourt et al., 2008).

Electrophysiological Effects

Research by Baker et al. (1997) explored the electrophysiological effects of antidepressants, including doxepin, a compound similar to metoxepin. The study found that doxepin prolonged the QTc interval, an important measure in cardiac electrophysiology, suggesting potential cardiac implications of antidepressant use (Baker et al., 1997).

Neuropsychiatric Symptoms in Parkinson Disease

Weintraub et al. (2010) investigated the efficacy of atomoxetine, a selective norepinephrine reuptake inhibitor related to metoxepin, for treating depressive symptoms and comorbid neuropsychiatric symptoms in Parkinson's disease. The study concluded that atomoxetine treatment did not significantly improve depressive symptoms but was associated with improvement in global cognitive performance and daytime sleepiness (Weintraub et al., 2010).

Anxiolytic Effects of Plant Extracts

Dutt et al. (2010) examined the anxiolytic effects of various plant extracts, including Gelsemium sempervirens, which could be relevant in the context of metoxepin's applications. They found significant increases in open arm entries and mean time spent in open arms, indicating anxiolytic activity at certain dosages (Dutt et al., 2010).

Error Monitoring and Cognitive Control

Graf et al. (2011) investigated the effects of atomoxetine on error monitoring, a key component of cognitive control. The study found that atomoxetine led to a significant increase in failed inhibition and increased neural sensitivity for errors in healthy subjects, reflecting potential cognitive control implications (Graf et al., 2011).

properties

IUPAC Name

1-(3-methoxybenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGQMMZHTFRNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176460
Record name Metoxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metoxepin

CAS RN

22013-23-6
Record name Metoxepin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoxepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOXEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8EZK2DSIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Tsuji - FEBS open bio, 2020 - Wiley Online Library
A novel coronavirus [severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2), or 2019 novel coronavirus] has been identified as the pathogen of coronavirus disease 2019. …
Number of citations: 59 febs.onlinelibrary.wiley.com
A Ramu, N Ramu - Cancer chemotherapy and pharmacology, 1992 - Springer
The multidrug-resistance (MDR)-reversal activity of 232 phenothiazines and structurally related compounds was tested in MDR P388 cells. Such activity was found among compounds …
Number of citations: 151 link.springer.com
Y Marrero-Ponce, M Iyarreta-Veitía… - Journal of chemical …, 2005 - ACS Publications
Malaria has been one of the most significant public health problems for centuries. It affects many tropical and subtropical regions of the world. The increasing resistance of Plasmodium …
Number of citations: 104 pubs.acs.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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